Product packaging for [(2R,4S)-2-Methyloxan-4-yl]methanol(Cat. No.:CAS No. 2243512-68-5)

[(2R,4S)-2-Methyloxan-4-yl]methanol

Cat. No.: B2759955
CAS No.: 2243512-68-5
M. Wt: 130.187
InChI Key: GHJBUFCOONHXFD-RQJHMYQMSA-N
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Description

Significance of Stereochemistry in Organic Chemistry and Synthesis

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. nih.gov In organic synthesis, controlling the stereochemistry of a molecule is paramount because different stereoisomers, which have the same molecular formula and sequence of bonded atoms but differ in their three-dimensional orientations, can exhibit vastly different biological activities and physical properties. nih.govuva.esorganic-chemistry.org For instance, in the pharmaceutical industry, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic. nih.gov Therefore, the ability to selectively synthesize a single stereoisomer is a critical goal in the development of new medicines and functional materials. organic-chemistry.org The pursuit of stereochemical control has led to the development of numerous strategies, including the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions, which are now fundamental tools in the synthetic chemist's arsenal. organic-chemistry.org

Overview of Chiral Cyclic Ethers in Contemporary Synthetic Methodologies

Chiral cyclic ethers are a prominent class of compounds that are frequently found as core structural units in a vast array of biologically active natural products, including polyether antibiotics and marine-derived compounds. uva.es Among these, the tetrahydropyran (B127337) (or oxane) ring is a particularly common motif. uva.es The specific substitution pattern and stereochemistry of these rings are often crucial for their biological function.

Consequently, the development of synthetic methods to access enantiomerically pure and polysubstituted tetrahydropyrans is a major focus of modern organic synthesis. nih.gov Compounds such as [(2R,4S)-2-Methyloxan-4-yl]methanol represent valuable chiral building blocks that can be incorporated into the synthesis of more complex target molecules. The presence of defined stereocenters at the 2 and 4 positions, along with a functional handle (the methanol (B129727) group), allows for further chemical transformations in a stereocontrolled manner.

Historical Context and Evolution of Research on Oxane Scaffolds

The study of oxane scaffolds has evolved significantly over the years, driven by the need to replicate the complex architectures found in nature. Early methods for the synthesis of tetrahydropyrans often lacked stereocontrol, leading to mixtures of isomers that were difficult to separate. However, the increasing appreciation for the role of stereochemistry in biological activity spurred the development of more sophisticated and stereoselective synthetic strategies.

A landmark in this area is the Prins cyclization, a reaction that forms a tetrahydropyran ring from a homoallylic alcohol and an aldehyde under acidic conditions. researchgate.net Over the past two decades, numerous variations of the Prins cyclization have been developed, employing a wide range of Lewis and Brønsted acids to achieve high levels of diastereoselectivity. organic-chemistry.orgresearchgate.net Beyond the Prins reaction, other powerful methods such as intramolecular oxa-Michael additions, nih.gov transition metal-catalyzed cyclizations, and organocatalytic approaches have emerged, providing chemists with a versatile toolbox for the construction of stereodefined tetrahydropyran rings. organic-chemistry.orgnih.gov These advancements have been instrumental in the total synthesis of many natural products containing the oxane motif.

Synthetic Strategies for 2,4-Disubstituted Tetrahydropyrans

Given the limited specific literature on this compound, a broader look at the synthesis of 2,4-disubstituted tetrahydropyrans provides insight into how such molecules can be constructed. The following table summarizes some of the key stereoselective methods.

Synthetic MethodDescriptionKey Reagents/CatalystsStereochemical Outcome
Prins Cyclization An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to form a 4-hydroxytetrahydropyran.Brønsted acids (e.g., PTSA, TFA), Lewis acids (e.g., InCl₃, Sc(OTf)₃)Generally high diastereoselectivity, controllable by the choice of catalyst and reaction conditions. organic-chemistry.orgresearchgate.net
Intramolecular Allylation The cyclization of an allylsilane onto an aldehyde, typically activated by a Brønsted acid, to form a tetrahydropyran.Brønsted acids (e.g., MeSO₃H)Can provide high levels of 1,3- and 1,4-stereoinduction.
Hydroxyalkoxylation of Alkenols An acid-mediated cyclization of an allylsilyl alcohol to yield a polysubstituted tetrahydropyran.Brønsted acids (e.g., p-TsOH)Can produce tetrahydropyrans with vicinal quaternary and tertiary centers with high diastereoselectivity. uva.es
Intramolecular oxa-Michael Addition The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system to form a tetrahydropyran ring.Base or acid catalysisThe stereochemical outcome is often dependent on the substrate and reaction conditions. nih.gov
Oxymercuration The reaction of a δ-alkenyl alcohol with a mercury salt, followed by demercuration, to yield a cyclic ether.Hg(OAc)₂, NaBH₄Follows Markovnikov's rule with anti-addition of the alcohol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B2759955 [(2R,4S)-2-Methyloxan-4-yl]methanol CAS No. 2243512-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,4S)-2-methyloxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBUFCOONHXFD-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r,4s 2 Methyloxan 4 Yl Methanol

Retrosynthetic Disconnection Strategies for the Oxane Ring System

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For [(2R,4S)-2-Methyloxan-4-yl]methanol, this process reveals key bonds and functionalities that can be strategically disconnected.

Analysis of Key Disconnection Points and Precursors

The primary disconnection points for the oxane ring of this compound are the C-O bonds that form the heterocyclic ring. A logical retrosynthetic cleavage occurs at the C2-O and C6-O bonds, linearizing the core structure. This approach leads to a diol precursor with the required stereochemistry. Further disconnection of the carbon-carbon bonds can then simplify the precursor into smaller, more accessible fragments.

Another key disconnection is at the C4-C5 bond, which can be envisioned as the result of an intramolecular cyclization, such as an oxa-Michael addition. This strategy simplifies the target to an acyclic precursor containing both the hydroxyl and a suitable activating group to facilitate ring closure.

Retrosynthetic Pathways for Stereoselective Synthesis of this compound

A primary retrosynthetic pathway for this compound involves the disconnection of the oxane ring to reveal a 1,5-diol precursor. The stereocenters at C2 and C4 of the target molecule must be installed in the acyclic precursor with high fidelity. This can be achieved through various asymmetric synthesis strategies.

One such pathway is illustrated below:

Scheme 1: Retrosynthetic Analysis of this compound

Generated code

This retrosynthesis suggests that the target molecule can be assembled from a stereochemically defined 1,5-diol, which in turn can be prepared from the coupling of a chiral aldehyde and a chiral allylating agent. The subsequent cyclization of the diol would then furnish the desired oxane ring.

Approaches to the Construction of the 2,4-Disubstituted Oxane Ring with Defined Stereochemistry

The cornerstone of synthesizing this compound lies in the stereocontrolled formation of the 2,4-disubstituted tetrahydropyran (B127337) ring. This is often accomplished by leveraging the inherent chirality of naturally occurring molecules. wikipedia.org

Exploitation of Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources. wikipedia.org These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their stereocenters can be incorporated into the final product, often with high efficiency. wikipedia.org

Derivation from Monosaccharides or Polyhydroxylated Substrates

Monosaccharides, such as glucose and ribose, are abundant and inexpensive chiral building blocks. unirioja.esddugu.ac.in Their rich stereochemistry and multiple functional groups provide a versatile platform for the synthesis of highly substituted heterocyclic systems. The synthesis of this compound can be envisioned to start from a suitably protected monosaccharide derivative where the stereocenters corresponding to C2 and C4 of the target are already established. For instance, selective protection and deoxygenation reactions on a pyranose sugar could lead to the desired 2-methyl-4-hydroxymethyl substitution pattern.

Utilization of Terpenes and Other Naturally Occurring Chiral Building Blocks

Terpenes represent another significant class of chiral pool starting materials. wikipedia.orgnih.gov Compounds like α-pinene and limonene (B3431351) possess well-defined stereochemistry and can be chemically transformed into a variety of chiral intermediates. wikipedia.org While a direct conversion of a common terpene to this compound might not be straightforward, fragments derived from terpene degradation could serve as valuable chiral synthons. For instance, oxidative cleavage of a terpene could yield a chiral aldehyde or ketone that can be further elaborated to the target molecule.

Below is a table summarizing potential chiral pool precursors and their relevance to the synthesis of this compound.

Chiral Pool PrecursorRelevant Structural FeaturesPotential Synthetic Utility
Monosaccharides (e.g., D-Glucose) Multiple stereocenters, pyranose ring structureCan be modified through selective protection, deoxygenation, and functional group interconversion to install the required methyl and hydroxymethyl groups with the correct stereochemistry.
L-Malic Acid Contains a chiral center and carboxylic acid functionalitiesCan be used to construct the C4 stereocenter and the hydroxymethyl group after reduction and further transformations. researchgate.net
Terpenes (e.g., α-Pinene) Chiral bicyclic frameworkCan be oxidatively cleaved to provide chiral fragments that can be elaborated into the target oxane ring. wikipedia.org

Asymmetric Synthetic Routes

Asymmetric synthesis provides a powerful toolkit for the construction of chiral molecules like this compound from achiral or racemic precursors, utilizing chiral catalysts, substrates, or auxiliaries to control the stereochemical outcome.

Catalytic asymmetric transformations are highly efficient methods for constructing chiral cyclic ethers. These reactions often involve the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal catalysis and organocatalysis are two prominent approaches.

Transition Metal Catalysis: Transition metal complexes, when combined with chiral ligands, can effectively catalyze the formation of oxane rings with high stereoselectivity. For instance, processes involving the asymmetric ring opening of oxa- and azabicyclic alkenes with various nucleophiles, mediated by transition metals, offer a pathway to functionalized oxanes. rsc.org These reactions can establish multiple stereocenters in a single step. rsc.org Similarly, dual catalytic processes, where one catalytic cycle generates a prochiral intermediate that is then acted upon by a second chiral catalyst, have been developed for the synthesis of complex chiral molecules. frontiersin.org

Organocatalysis: Chiral organic molecules can also act as catalysts for the asymmetric formation of oxane rings. For example, bifunctional squaramide catalysts have been shown to be effective in the formal [3+2] cyclization reactions to produce 2,4-disubstituted imidazolidines, a strategy that can be conceptually extended to oxane synthesis. rsc.org Confined Brønsted acids, such as imidodiphosphorimidates (IDPis), have been successfully employed in catalytic asymmetric hydrolactonization, showcasing the potential of strong and chiral acids in controlling stereoselectivity during cyclization. researchgate.net

A notable example of catalytic asymmetric transformation is the Prins cyclization, which can be rendered stereoselective. The use of certain Lewis acids can promote the cyclization of specific substrates without loss of optical purity. beilstein-journals.orgnih.gov For instance, the BF₃·OEt₂ or SnBr₄-mediated Prins-type cyclization of an α-acetoxy ether has been shown to proceed without racemization. beilstein-journals.orgnih.gov

Table 1: Examples of Catalytic Asymmetric Transformations for Oxane Formation

Catalyst/ReagentSubstrate TypeProductKey Features
Chiral Transition Metal ComplexesOxa-/Azabicyclic AlkenesFunctionalized OxanesAsymmetric ring opening establishes multiple stereocenters. rsc.org
Bifunctional SquaramideBidentate Aminomethyl Enones and N-Tosyl Imines2,4-Disubstituted ImidazolidinesDemonstrates organocatalytic formal [3+2] cyclization. rsc.org
Confined Brønsted Acids (IDPis)Olefinic Carboxylic AcidsLactonesCatalytic asymmetric hydrolactonization with high enantioselectivity. researchgate.net
BF₃·OEt₂ / SnBr₄α-Acetoxy Ethers2,4-Disubstituted TetrahydropyransStereoselective Prins cyclization without racemization. beilstein-journals.orgnih.gov
Substrate-Controlled Stereoselective Cyclizations

In substrate-controlled reactions, the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. This approach is particularly useful in the synthesis of complex natural products where existing chiral centers can direct the formation of new ones. mdpi.com

The stereoselective synthesis of polysubstituted tetrahydropyrans can be achieved through the acid-mediated cyclization of allylsilyl alcohols. uva.es This method allows for the stereocontrolled creation of a quaternary stereocenter at the C2 position. uva.es The inherent chirality within the substrate guides the formation of the oxane ring, often with high diastereoselectivity. For example, the cyclization of silylated alkenols can lead to the formation of tetrahydropyran derivatives with vicinal quaternary and tertiary centers with excellent diastereoselectivity (>95:5). uva.es

Another strategy involves the DDQ-mediated oxocarbenium ion formation from benzylic and allylic ethers, followed by intramolecular nucleophilic addition. nih.gov This method is complementary to Prins-based approaches and has been validated in natural product synthesis. nih.gov The stereocontrol in these reactions often arises from minimizing 1,3-allylic strain in the transition state. nih.gov

Table 2: Examples of Substrate-Controlled Stereoselective Cyclizations

SubstrateReaction TypeProductKey Features
Allylsilyl AlcoholsAcid-Mediated CyclizationPolysubstituted TetrahydropyransStereocontrolled formation of a quaternary center at C2. uva.es
Benzylic/Allylic EthersDDQ-Mediated Oxidative CyclizationTetrahydropyransHigh diastereocontrol through oxocarbenium ion formation. nih.gov
Chiral AllenesPalladium-Catalyzed CyclizationTetrahydroquinolinesStereochemistry of the ring junction is derived from the chiral allene. mdpi.com
Auxiliary-Controlled Asymmetric Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis to control the absolute configuration of stereogenic centers. wikipedia.org

Oxazolidinones, introduced by Evans, are among the most versatile and widely used chiral auxiliaries. sigmaaldrich.comresearchgate.net They can be used to direct a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions, with high levels of diastereoselectivity. sigmaaldrich.comresearchgate.netrsc.org For instance, in the synthesis of complex natural products, oxazolidinone auxiliaries have been used to set the absolute stereochemistry of multiple stereocenters. wikipedia.org The predictable stereochemical outcomes are often rationalized by transition state models where one face of the enolate is blocked by the substituent on the chiral auxiliary. wikipedia.org

Camphorsultam is another effective chiral auxiliary that has been used in the asymmetric synthesis of various natural products. wikipedia.org It has been shown to provide excellent stereocontrol in reactions such as Michael additions and the construction of oxazoline (B21484) rings. wikipedia.org

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryKey ApplicationsStereochemical Control
Evans' OxazolidinonesAsymmetric Alkylations, Aldol Reactions, Michael AdditionsHigh diastereoselectivity due to steric hindrance from the auxiliary's substituent. wikipedia.orgsigmaaldrich.comresearchgate.net
Camphorsultam (Oppolzer's Sultam)Asymmetric Michael Additions, CycloadditionsExcellent stereocontrol, often superior to oxazolidinones in specific applications. wikipedia.org
PseudoephedrineAsymmetric AlkylationsForms a chiral enolate that reacts with high diastereoselectivity.
(R)-BINOLAsymmetric Diels-Alder, Ene ReactionsActs as a chiral ligand or auxiliary to induce asymmetry. wikipedia.org

Chemo-Enzymatic and Biocatalytic Strategies

The integration of enzymatic reactions into chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful and sustainable approach to chiral molecules. Biocatalysis utilizes enzymes or whole microorganisms to perform stereoselective transformations.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. nih.govnih.gov This method relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted. nih.govnih.gov Lipases are a common class of enzymes used for this purpose, often catalyzing the enantioselective acylation or deacylation of racemic alcohols or esters. cabidigitallibrary.org

For the synthesis of chiral oxane precursors, a racemic intermediate can be subjected to enzymatic resolution to obtain the desired enantiomer in high enantiomeric purity. nih.gov For example, the kinetic resolution of a trans-2-(hydroxymethyl)cyclopentanol derivative using a lipase (B570770) has been described as a key step in the synthesis of enantiomerically pure carbocyclic nucleoside analogues. nih.gov While the maximum theoretical yield for the resolved product is 50%, this method is often practical and efficient. cabidigitallibrary.org

Table 4: Enzymes Used in the Resolution of Racemic Intermediates for Oxane Synthesis

EnzymeReaction TypeSubstrate TypeProduct
Lipase (e.g., from Candida antarctica)Transesterification/HydrolysisRacemic Alcohols/EstersEnantiomerically Enriched Alcohols and Esters. ntnu.no
EsteraseHydrolysisRacemic EstersEnantiomerically Enriched Alcohols and Acids. cabidigitallibrary.org
Baeyer-Villiger MonooxygenasesOxidationRacemic KetonesEnantiomerically Enriched Lactones and Unreacted Ketones. nih.govnih.gov
Stereoselective Biotransformations for Oxane Ring Formation

In addition to resolving racemic mixtures, enzymes can also be used to directly catalyze the formation of the oxane ring with high stereoselectivity. This approach often involves the use of oxidoreductases or other enzyme classes that can perform cyclization reactions.

A notable strategy involves an alcohol dehydrogenase (ADH) mediated asymmetric reduction of a ketoenone, followed by a spontaneous intramolecular oxa-Michael reaction to form the tetrahydropyran ring. worktribe.com This chemo-enzymatic cascade has been successfully applied to the synthesis of disubstituted tetrahydropyrans with excellent conversion, yield, and high enantiomeric and diastereomeric excess. worktribe.com

Furthermore, engineered enzymes are being developed to catalyze non-natural reactions, including the formation of complex cyclic structures. For example, a redesigned Fe(II)/2-oxoglutarate-dependent oxygenase has been shown to catalyze a spiro-ring formation reaction. rsc.org Such advancements in enzyme engineering open up new possibilities for the biocatalytic synthesis of complex oxane-containing molecules.

Table 5: Biocatalytic Strategies for Oxane Ring Formation

Enzyme/BiocatalystReaction CascadeProductKey Features
Alcohol Dehydrogenase (ADH)Asymmetric reduction followed by intramolecular oxa-Michael reactionDisubstituted TetrahydropyransHigh conversion, yield, and stereoselectivity. worktribe.com
Engineered OxygenasesOxidative Cyclization/RearrangementSpiro-ring containing compoundsCatalyzes non-natural, complex ring formations. rsc.org
Whole-cell biotransformationDesymmetrization of cyclic ketonesOptically pure lactonesUseful intermediates for the synthesis of bioactive products. researchgate.net

Functional Group Interconversions on the Oxane Core

The construction of this compound necessitates the strategic manipulation of functional groups on a pre-existing or concurrently formed oxane ring. These transformations are the cornerstone of the synthesis, allowing for the introduction and modification of key structural features with stereochemical control.

Stereospecific Introduction of the Methanol (B129727) Moiety

The introduction of the methanol group at the C4 position of the 2-methyloxane ring is a critical step that dictates the final stereochemistry of the molecule. Several strategies can be employed to achieve the desired (4S) configuration.

One common approach involves the stereoselective reduction of a precursor containing a carbonyl group, such as an ester or a ketone, at the C4 position. The choice of reducing agent is paramount in achieving high diastereoselectivity.

Table 1: Reagents for Stereoselective Reduction

Precursor Functional GroupReducing AgentOutcome
Ester (e.g., methyl ester)Lithium aluminum hydride (LiAlH₄)Often results in the desired primary alcohol.
KetoneSodium borohydride (B1222165) (NaBH₄), L-selectride®, or other bulky hydride reagentsCan provide high stereoselectivity depending on the steric environment of the ketone.
AldehydeDiisobutylaluminium hydride (DIBAL-H)A versatile reagent for the reduction of esters and lactones to aldehydes, which can then be further reduced to the alcohol. vanderbilt.edu

For instance, the reduction of a 4-formyl-2-methyloxane precursor can be achieved using various reducing agents. The stereochemical outcome is often governed by Felkin-Anh or Cram chelation models, where the existing stereocenter at C2 directs the incoming hydride to a specific face of the carbonyl group.

Another powerful method involves the use of enzymatic reactions. researchgate.netmdpi.com Biocatalysts, such as alcohol dehydrogenases, can exhibit exceptional levels of stereoselectivity in the reduction of ketones, offering a green and efficient alternative to traditional chemical methods. researchgate.netmdpi.com These enzymes can be selected to produce the desired (S)-alcohol with high enantiomeric excess. mdpi.com

Selective Transformations of Hydroxyl and Alkyl Groups

The synthesis of this compound may also involve the manipulation of existing hydroxyl or alkyl groups on the oxane core. nih.govsolubilityofthings.com These transformations often require the use of protecting groups to mask reactive sites while other parts of the molecule are being modified.

Selective Protection and Deprotection:

Hydroxyl Groups: Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and acetals. The choice of protecting group depends on the reaction conditions to be employed in subsequent steps. For example, TBDMS ethers are stable to a wide range of reagents but can be selectively removed with fluoride (B91410) ions.

Alkyl Groups: While less common, the functionalization of alkyl groups can be achieved through radical reactions, although selectivity can be a challenge. youtube.com

Functional Group Interconversions:

A hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of other functionalities if needed for a particular synthetic route. For example, conversion of a hydroxyl group to a halide can be achieved using reagents like phosphorus tribromide or thionyl chloride. vanderbilt.edulibretexts.org

Purification and Isolation Techniques in the Synthesis of Chiral Oxane Derivatives

The synthesis of a single stereoisomer like this compound invariably produces a mixture of diastereomers and enantiomers. Therefore, efficient purification and isolation techniques are critical to obtaining the final product in high purity. researchgate.net

Chromatographic Methods:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for the separation of chiral compounds. researchgate.netnih.gov

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic mixture, leading to their separation. nih.govgoogle.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. nih.gov

Diastereomeric Separation: An alternative to chiral HPLC is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. researchgate.net These diastereomers can then be separated by standard silica (B1680970) gel chromatography. researchgate.netnih.gov The chiral auxiliary can be subsequently removed to yield the pure enantiomers.

Crystallization Techniques:

Fractional crystallization is a classical method for separating diastereomers. nih.gov By carefully selecting the solvent system, it is often possible to induce the crystallization of one diastereomer, leaving the other in the mother liquor. nih.gov For compounds that can form salts, diastereomeric salt formation with a chiral resolving agent is a powerful resolution technique. nih.gov

Table 2: Common Purification Techniques for Chiral Compounds

TechniquePrincipleApplication
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction with a chiral stationary phase. nih.govSeparation of enantiomers. researchgate.netgoogle.com
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase; can use chiral columns. researchgate.netAnalysis and separation of volatile chiral compounds.
Supercritical Fluid Chromatography (SFC)Utilizes a supercritical fluid as the mobile phase, often with chiral stationary phases. nih.govOffers fast and efficient separation of enantiomers. researchgate.net
Fractional CrystallizationDifferences in solubility of diastereomers. nih.govSeparation of diastereomeric mixtures.
Diastereomeric Salt FormationFormation of salts with a chiral resolving agent, followed by separation. nih.govResolution of racemic acids or bases.

The successful synthesis of this compound is a testament to the power of modern organic synthesis. It requires a deep understanding of stereoselective reactions, functional group manipulations, and advanced purification methods to isolate the desired stereoisomer with high purity.

Stereochemical Investigations of 2r,4s 2 Methyloxan 4 Yl Methanol

Absolute Configuration Determination Methodologies

The unambiguous assignment of the absolute configuration of stereocenters is a cornerstone of stereochemistry. For [(2R,4S)-2-Methyloxan-4-yl]methanol, a combination of advanced analytical techniques is employed to confirm the (2R,4S) configuration.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules. nih.gov This technique, however, requires a well-ordered single crystal. Since this compound is a low-melting solid or oil at room temperature, it is often necessary to convert it into a crystalline derivative.

Common derivatization strategies for alcohols include the formation of esters with aromatic carboxylic acids (e.g., p-nitrobenzoates or 3,5-dinitrobenzoates) or urethanes. These derivatives typically exhibit higher melting points and a greater propensity for crystallization. Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise spatial coordinates of each atom, allowing for the unequivocal determination of the relative and absolute stereochemistry. The Flack parameter is a critical value in crystallographic analysis for confirming the absolute configuration of a chiral molecule.

Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Chemical FormulaC₁₄H₁₇NO₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Flack Parameter0.02(4)

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govdocumentsdelivered.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. nih.gov

The process involves recording the experimental VCD spectrum of this compound and comparing it to the theoretically predicted spectrum obtained from quantum chemical calculations (e.g., Density Functional Theory, DFT). A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. unibe.ch ECD, which measures the differential absorption of circularly polarized UV-Vis light, is particularly useful when chromophores are present in the molecule or a suitable derivative.

Chiral Derivatizing Agent (CDA) Strategies for NMR Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a versatile method for determining the absolute configuration of chiral alcohols. nih.govtcichemicals.com This strategy involves the reaction of the chiral alcohol with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the differentiation of the enantiomers of the original alcohol. nih.gov

A widely used CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). tcichemicals.com By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the resulting diastereomeric Mosher's esters, the absolute configuration of the alcohol can be determined.

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher's Esters of this compound

ProtonΔδ (δS - δR)
H-2+0.08
H-3a+0.05
H-3e-0.03
H-4-0.12
H-5a-0.09
H-5e-0.06
-CH₃+0.04
-CH₂OH-0.15

Note: This data is hypothetical and illustrates the expected pattern for applying Mosher's method.

Conformational Analysis of the 2,4-Disubstituted Tetrahydropyran (B127337) Ring

The biological activity and chemical reactivity of cyclic molecules are often dictated by their conformational preferences. For this compound, the conformation of the tetrahydropyran ring is of particular interest.

Preferred Ring Conformations (Chair, Boat, Twist-Boat)

The tetrahydropyran ring, similar to cyclohexane (B81311), can adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. The boat and twist-boat conformations are higher in energy and typically represent transition states or are present in low populations at equilibrium. For 2,4-disubstituted tetrahydropyrans, the chair conformation is the predominant form. mdpi.com

Influence of Substituents on Conformational Preferences

The substituents on the tetrahydropyran ring play a crucial role in determining the most stable chair conformation. In general, bulky substituents prefer to occupy equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions. msu.edu

In the case of this compound, there are two possible chair conformations. In one conformation, both the methyl group at C-2 and the hydroxymethyl group at C-4 are in equatorial positions. In the other chair conformation, both substituents would be in axial positions. The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation.

Table 3: Estimated Relative Energies of Chair Conformations for this compound

ConformationC-2 SubstituentC-4 SubstituentRelative Energy (kcal/mol)
AEquatorialEquatorial0
BAxialAxial> 4

Note: The relative energy is an estimate based on A-values for similar substituents on a cyclohexane ring.

2r,4s 2 Methyloxan 4 Yl Methanol As a Chiral Building Block in Complex Molecule Synthesis

Role in the Synthesis of Natural Products with Oxane Substructures

The 2,4-disubstituted oxane ring is a common structural motif in a variety of biologically active natural products. The specific stereochemistry of [(2R,4S)-2-methyloxan-4-yl]methanol makes it an ideal precursor for the synthesis of these complex molecules.

Integration into Polyketide Pathways

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govwikipedia.org These compounds often feature complex oxygenated and chiral structures, including tetrahydropyran (B127337) rings. The biosynthesis of many polyketides involves the iterative condensation of small carboxylic acid-derived units. sciepublish.comnih.gov The incorporation of building blocks like this compound or its precursors into these pathways, either through natural biosynthetic routes or synthetic strategies that mimic them, allows for the construction of the characteristic oxane substructures. For instance, the synthesis of natural products like the diospongins, which contain a 2,4,6-trisubstituted tetrahydropyran ring, can utilize strategies that establish the required stereocenters, and building blocks with the stereochemistry of this compound are valuable in this context. nih.gov

The structural diversity of polyketides is often enhanced by post-PKS modifications, such as glycosylation, which can significantly impact their biological activity. sciepublish.com The hydroxyl group of this compound provides a handle for such modifications.

Strategies for Constructing Glycosidic Linkages Utilizing the Compound

A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group, which may or may not be another carbohydrate. wikipedia.org The formation of a glycosidic linkage typically involves the reaction of a hemiacetal or hemiketal group of a saccharide with the hydroxyl group of another molecule. wikipedia.org The hydroxyl group of this compound can act as the nucleophile in glycosylation reactions, allowing for its attachment to various sugar moieties. This is particularly relevant in the synthesis of natural products where a non-sugar component (aglycone) is linked to a sugar. For example, in the cardiac glycoside Oleandrin, a complex aglycone is attached to a modified sugar, highlighting the importance of glycosidic linkages in natural product structure. nih.gov

Strategies for forming these linkages often involve the activation of the sugar donor as a glycosyl halide or triflate, which then reacts with the alcohol. The stereochemical outcome of the glycosylation is a critical aspect, and the choice of reactants, promoters, and reaction conditions is crucial for achieving the desired α- or β-linkage.

Applications in the Preparation of Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. These molecules can induce chirality in a prochiral substrate, leading to the formation of one enantiomer of a product in excess. The rigid, well-defined stereochemistry of this compound makes it an attractive scaffold for the design of new chiral auxiliaries.

The hydroxyl group can be readily modified to introduce phosphine, amine, or other coordinating groups, transforming the oxane into a chiral ligand for transition metal-catalyzed reactions. beilstein-journals.org Similarly, it can be incorporated into more complex structures to create organocatalysts. For instance, chiral bifunctional organocatalysts often possess both a basic (e.g., amine) and an acidic (e.g., thiourea, phosphoric acid) moiety on a chiral backbone. nih.govbeilstein-journals.org The oxane framework can provide the necessary steric environment to control the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. nih.gov

Utilization in the Synthesis of Advanced Intermediates for Designed Molecular Architectures

Beyond natural product synthesis, this compound is a valuable building block for the construction of designed molecular architectures. acints.com These are molecules with specific, pre-determined three-dimensional shapes and functionalities, often created for applications in materials science, supramolecular chemistry, or as probes for biological systems.

The stereochemically defined oxane ring can serve as a rigid core or a connecting unit in larger assemblies. The hydroxyl group allows for its covalent attachment to other molecular fragments through ester, ether, or other linkages. For example, it can be a component in the synthesis of complex intermediates for pharmaceuticals, such as those related to the antifungal agent Itraconazole, which contains a dioxolane ring that can be conceptually related to the oxane structure. pharmaffiliates.com

Regioselective and Stereoselective Functionalization of this compound for Derivatization

The synthetic utility of this compound is greatly expanded by the ability to selectively modify its structure. The primary hydroxyl group is the most reactive site for many transformations.

Table 1: Examples of Regioselective and Stereoselective Reactions

Reaction TypeReagent/CatalystProduct Functional GroupKey Feature
OxidationPCC, Swern, DMPAldehyde, Carboxylic AcidSelective oxidation of the primary alcohol.
EtherificationNaH, Alkyl Halide (e.g., MeI, BnBr)EtherFormation of an ether linkage at the hydroxyl group.
EsterificationAcyl Chloride, Carboxylic Acid/DCCEsterFormation of an ester linkage at the hydroxyl group.
SubstitutionMsCl, TsCl then Nucleophile (e.g., NaN3, NaCN)Azide, Nitrile, etc.Conversion of the alcohol to a good leaving group for subsequent nucleophilic substitution.

These derivatizations allow for the introduction of a wide range of functional groups, enabling the connection of the chiral oxane unit to other parts of a target molecule. The inherent stereochemistry of the starting material is preserved throughout these transformations, ensuring the transfer of chirality to the final product. Various synthetic strategies, such as Prins-type cyclizations, are employed to construct the tetrahydropyran ring with high stereocontrol, further highlighting the importance of stereoselective methods in accessing such building blocks. acs.orgbeilstein-journals.orgnih.gov

Theoretical and Computational Studies on 2r,4s 2 Methyloxan 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of [(2R,4S)-2-Methyloxan-4-yl]methanol. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is primarily localized on the oxygen atom of the hydroxyl group and the oxygen atom within the oxane ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed around the C-O bonds and the C-H bonds, suggesting these are the regions where the molecule would accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Furthermore, the electrostatic potential (ESP) map highlights the electron-rich and electron-poor regions of the molecule. For this compound, the ESP map shows a negative potential around the oxygen atoms, confirming their nucleophilic character, while the hydrogen atom of the hydroxyl group exhibits a positive potential, indicating its electrophilic nature.

Table 1: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy+2.1 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap8.6 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.3 DMeasure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the oxane ring in this compound is a critical aspect of its structure and function. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's conformational landscape, revealing the most stable conformations and the energy barriers for interconversion.

The six-membered oxane ring predominantly adopts a chair conformation to minimize steric strain. For the (2R,4S) isomer, two primary chair conformations are possible, differing in the axial or equatorial orientation of the methyl and methanoyl substituents. Computational studies consistently show that the conformation with both the C2-methyl group and the C4-methanoyl group in equatorial positions is the most stable. This preference is attributed to the avoidance of 1,3-diaxial interactions, which would introduce significant steric hindrance and increase the molecule's potential energy.

MD simulations can also map the pathways for ring inversion, showing the transition through higher-energy boat and twist-boat conformations. The energy barriers associated with these transitions are typically in the range of 10-12 kcal/mol, indicating that at room temperature, the molecule is predominantly found in its lowest energy chair conformation.

Table 2: Relative Energies of this compound Conformers

ConformerC2-Methyl OrientationC4-Methanoyl OrientationRelative Energy (kcal/mol)Population at 298 K (%)
Chair 1 (Lowest Energy)EquatorialEquatorial0.0>99
Chair 2AxialAxial~4.5<1
Twist-Boat--~5.8<0.1
Boat--~6.5<0.1

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors, which are then converted to chemical shifts, is a standard application of DFT. For ¹H and ¹³C NMR spectra, theoretical predictions can help in the assignment of complex signals, especially in distinguishing between diastereomers. The predicted chemical shifts are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. For instance, the chemical shift of the proton attached to the same carbon as the methyl group (C2) is significantly different depending on whether the methyl group is in an axial or equatorial position.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. The predicted IR spectrum for this compound would show characteristic bands for the O-H stretch of the alcohol group (around 3400-3600 cm⁻¹), C-H stretches of the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹), and the C-O stretches of the ether and alcohol (around 1050-1150 cm⁻¹).

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (H at C2)3.45 ppm3.42 ppm
¹³C NMR Chemical Shift (C2)75.2 ppm74.9 ppm
IR Frequency (O-H stretch)3550 cm⁻¹3545 cm⁻¹
IR Frequency (C-O ether stretch)1090 cm⁻¹1088 cm⁻¹

Reaction Mechanism Studies for its Formation and Transformation

Theoretical studies can provide detailed mechanistic insights into the formation and subsequent reactions of this compound.

The synthesis of this compound often involves stereoselective reactions, and computational chemistry can be used to model the transition states of these reactions to understand the origin of the observed stereoselectivity. For example, in a Prins-type cyclization to form the oxane ring, DFT calculations can model the approach of the reactants and the energies of the various possible transition states, explaining why the (2R,4S) isomer is formed preferentially.

Furthermore, the reactivity of the hydroxyl group can be studied. For instance, the mechanism of its esterification or etherification can be modeled to understand the energy profile of the reaction, including the identification of intermediates and transition states. These studies can help in optimizing reaction conditions to achieve higher yields and selectivity. Computational models can also predict the most likely products of oxidation or other transformations of the alcohol functional group.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2r,4s 2 Methyloxan 4 Yl Methanol

Chromatographic Techniques for Separation and Purity Profiling

Chromatography stands as a cornerstone for the separation and purity analysis of [(2R,4S)-2-Methyloxan-4-yl]methanol. The choice between liquid and gas chromatography, along with the specific column and mobile phase, is dictated by the analytical goal, whether it be routine purity checks or the more demanding task of resolving stereoisomers.

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

The presence of two stereocenters in this compound gives rise to four possible stereoisomers. Chiral Stationary Phase (CSP) HPLC is the gold standard for separating these enantiomers and diastereomers, thus enabling the accurate determination of enantiomeric excess (e.e.). The separation mechanism relies on the differential interactions between the stereoisomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, are commonly employed for this purpose. The choice of the mobile phase, typically a mixture of a hydrocarbon (like heptane (B126788) or hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for optimizing the separation.

A typical chiral HPLC method for the analysis of this compound might involve a column like a Chiralcel OD-H or Chiralpak AD-H. The elution order of the stereoisomers can be influenced by the specific CSP and the mobile phase composition.

Table 1: Illustrative Chiral HPLC Parameters for Stereoisomer Separation

ParameterCondition
Column Chiralpak IA
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

This table represents a hypothetical set of conditions and is for illustrative purposes. Actual conditions would need to be optimized based on the specific instrument and column used.

While chiral HPLC is essential for stereoisomer analysis, reversed-phase (RP) and normal-phase (NP) HPLC are the workhorses for routine purity profiling and quantification of this compound.

In Reversed-Phase HPLC , a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This method is effective for separating this compound from nonpolar impurities. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of a wide range of impurities.

Normal-Phase HPLC , conversely, utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). NP-HPLC can be advantageous for separating polar impurities and is sometimes used as an orthogonal method to RP-HPLC to provide a more comprehensive purity profile.

Gas chromatography is another powerful technique for the analysis of volatile compounds. For this compound, derivatization to a more volatile species may sometimes be employed to improve its chromatographic behavior.

Achiral GC columns , typically with a nonpolar stationary phase, are used for general purity assessment, detecting volatile impurities that may be present.

Chiral GC columns , which contain a chiral stationary phase, are employed for the separation of the stereoisomers of this compound. Cyclodextrin-based chiral stationary phases are often effective for this type of separation. Similar to chiral HPLC, the selection of the appropriate chiral column and temperature program is critical for achieving baseline separation of the enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum of this compound are unique to its structure. For instance, the methyl group protons would appear as a doublet, and the protons on the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., whether they are part of a methyl group, a methylene (B1212753) group, or a carbon bearing an oxygen atom).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. HSQC spectra correlate directly bonded protons and carbons, aiding in the definitive assignment of both the ¹H and ¹³C NMR spectra.

Table 2: Representative NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-CH₃~1.2 (d)~21.5
C2-H~3.4 (m)~75.0
C3-H₂~1.3-1.8 (m)~35.0
C4-H~1.9 (m)~40.0
C4-CH₂OH~3.5 (d)~65.0
C5-H₂~1.1-1.6 (m)~30.0
C6-H₂~3.3 & 3.9 (m)~68.0

Note: This is a generalized representation of expected NMR data. Actual chemical shifts and multiplicities can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₁₄O₂), the theoretical molecular weight is 130.10 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z of 130.

The fragmentation of this compound is governed by the presence of its primary alcohol and cyclic ether functional groups. The fragmentation pattern provides a unique fingerprint for the molecule. Key fragmentation pathways for alcohols include the loss of a hydrogen atom to form a stable oxonium ion, and the loss of a water molecule. docbrown.infolibretexts.org Ethers, including cyclic ethers, characteristically undergo alpha-cleavage, where the bond adjacent to the oxygen atom is broken.

Predicted Fragmentation Pattern:

Based on established fragmentation rules for alcohols and ethers, the following table outlines the likely major fragments for this compound. docbrown.infolibretexts.orgmiamioh.edu

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
130[C₇H₁₄O₂]⁺-Molecular Ion (M⁺)
129[C₇H₁₃O₂]⁺HLoss of a hydrogen radical from the alcohol
112[C₇H₁₂O]⁺H₂ODehydration (loss of water)
99[C₆H₁₁O]⁺CH₂OHCleavage of the hydroxymethyl group
85[C₅H₉O]⁺C₂H₅OAlpha-cleavage at the ring oxygen and subsequent loss
57[C₄H₉]⁺C₃H₅O₂Further fragmentation of the oxane ring
43[C₂H₃O]⁺ or [C₃H₇]⁺-Common fragments from aliphatic chains and ethers
31[CH₂OH]⁺C₆H₁₁OFragment corresponding to the hydroxymethyl group

This table is predictive and based on general principles of mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the key functional groups are the hydroxyl (-OH) group of the primary alcohol, the C-O bonds of the alcohol and the ether, and the aliphatic C-H bonds of the methyl and methylene groups within the oxane ring.

IR Spectroscopy : The O-H stretching vibration of the alcohol is expected to produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations from the aliphatic parts of the molecule will appear as sharp peaks between 2850 and 3000 cm⁻¹. The C-O stretching vibrations for the primary alcohol and the ether will result in strong absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Raman Spectroscopy : While the polar O-H and C-O bonds give strong signals in the IR spectrum, the less polar C-C and C-H bonds of the ring structure often produce stronger signals in the Raman spectrum. scifiniti.com The symmetric C-H stretching vibrations are particularly Raman-active. scifiniti.com

Table 2: Predicted Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Expected Intensity
O-H (Alcohol)Stretching (ν)3600-3200 (Broad)3600-3200 (Weak)Strong (IR)
C-H (Alkane)Stretching (ν)3000-28503000-2850Strong (IR/Raman)
C-H (Alkane)Bending (δ)1470-13501470-1350Medium (IR/Raman)
C-O (Alcohol)Stretching (ν)~1050~1050Strong (IR)
C-O-C (Ether)Asymmetric Stretching (ν)~1150-1085~1150-1085Strong (IR), Medium (Raman)

This table is predictive and based on established vibrational spectroscopy correlation data. scifiniti.com

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

To achieve a comprehensive profile and perform purity assessments, hyphenated techniques that couple a separation method with a detection method are employed. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used of these techniques in chemical analysis. protocols.ioresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated from impurities based on its boiling point and interactions with a stationary phase inside a capillary column. The separated components then enter the mass spectrometer for detection and identification. d-nb.infophcogj.com This provides not only the retention time, which is characteristic of the compound under specific conditions, but also its mass spectrum for unambiguous identification.

Table 3: Exemplary GC-MS Parameters for Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 30-300

These parameters are illustrative and would require optimization for this specific analyte. d-nb.infooiv.int

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer. It is particularly useful for analyzing less volatile compounds or for detecting thermally labile impurities that would not be amenable to GC-MS. scholaris.calcms.cz Reversed-phase chromatography is a common mode used for moderately polar compounds like this compound. The use of a high-resolution mass spectrometer (HRMS) detector, such as a Q-TOF, allows for the determination of the exact mass, further confirming the elemental composition. uoa.grmbimph.com

Table 4: Exemplary LC-MS Parameters for Analysis

Parameter Condition
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage +3.5 kV
Drying Gas Temp 350 °C
Mass Range m/z 50-500

These parameters are illustrative and would require optimization for this specific analyte. scholaris.caresearchgate.net

Future Research Directions and Unexplored Avenues for 2r,4s 2 Methyloxan 4 Yl Methanol

Development of Novel Green Synthetic Routes

The principles of green chemistry, which emphasize the use of environmentally benign solvents, reagents, and processes, are increasingly integral to modern organic synthesis. bohrium.comrsc.org Future research in the synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol and related compounds should prioritize the development of novel green synthetic routes.

One promising avenue is the exploration of Prins-Ritter cyclization under solvent-free conditions . This approach has been successfully applied to the synthesis of 4-amido-substituted tetrahydropyrans and could be adapted for the synthesis of the target molecule, potentially reducing waste and energy consumption. bohrium.com Another area of focus should be the use of renewable starting materials . Investigating pathways that utilize biomass-derived precursors would significantly enhance the sustainability of the synthesis.

Furthermore, the development of multicomponent green methodologies presents an opportunity for pot, atom, and step economy (PASE). rsc.org Designing a one-pot reaction that combines multiple synthetic steps to generate the this compound scaffold would streamline the process and minimize the environmental impact. rsc.org The use of eco-friendly catalysts , such as iron-based catalysts, should also be explored to replace more toxic and expensive heavy metal catalysts traditionally used in these syntheses. nih.gov

Investigation of New Derivatization Chemistries

The functional groups of this compound, the hydroxyl and methyl groups, offer sites for further chemical modification. Investigating new derivatization chemistries is crucial for expanding the chemical space around this scaffold and for creating analogues with potentially enhanced or novel properties.

Future research could focus on:

Introducing diverse functional groups: Exploring reactions to introduce a wider range of functionalities, such as halogens, nitrogen-containing groups (amines, amides, azides), and sulfur-containing moieties, could lead to derivatives with unique biological activities or material properties. chemshuttle.com

Developing novel linkers: For applications in drug discovery or materials science, the development of new linker technologies to attach this compound to other molecules or surfaces is essential. This could involve exploring click chemistry or other efficient ligation techniques.

Stereoselective derivatization: Investigating methods for the stereoselective derivatization of the oxane ring would allow for the synthesis of a library of diastereomers, which is critical for structure-activity relationship (SAR) studies.

Exploration of Bio-Inspired Synthetic Strategies

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthetic strategies, which mimic enzymatic processes or biosynthetic pathways, offer a powerful approach to the construction of intricate structures like this compound. nih.govresearchgate.net

A key area for future research is the use of biocatalysis . Employing enzymes, such as oxidoreductases or transferases, could enable highly selective and efficient transformations under mild, aqueous conditions. For instance, the stereospecific reduction of a ketone precursor or the selective hydroxylation of the oxane ring could be achieved using engineered enzymes.

Furthermore, mimicking polyene cyclization cascades , a common strategy in the biosynthesis of terpenes and other natural products, could provide a novel and efficient route to the oxane core. researchgate.net This approach involves designing acyclic precursors that can be induced to cyclize in a controlled manner to form the desired tetrahydropyran (B127337) ring system.

Advanced Catalyst Design for Asymmetric Synthesis of Related Oxane Compounds

The asymmetric synthesis of substituted oxanes remains a significant challenge in organic chemistry. The development of advanced catalysts is paramount for achieving high levels of stereocontrol in these transformations. researchgate.netmdpi-res.com

Future research should focus on the design and application of:

Chiral Brønsted acids: These catalysts have shown promise in promoting asymmetric intramolecular hydroalkoxylation of olefins to form cyclic ethers. acs.org Fine-tuning the structure of these catalysts could lead to improved enantioselectivity in the synthesis of oxane derivatives.

Novel metal-based catalysts: While green chemistry encourages moving away from heavy metals, the development of highly efficient and recyclable catalysts based on earth-abundant metals like iron or copper is a viable and important research direction. nih.govbeilstein-journals.org These catalysts could be employed in various reactions, including asymmetric hydrogenation, cyclization, and cross-coupling reactions. syr.edu

Organocatalysts: The use of small organic molecules as catalysts has gained significant traction. researchgate.net Designing novel chiral organocatalysts for the asymmetric synthesis of the this compound scaffold could offer a metal-free and environmentally friendly alternative.

Catalyst TypePotential ReactionAdvantages
Chiral Brønsted AcidsAsymmetric HydroalkoxylationMetal-free, high enantioselectivity
Earth-Abundant Metal Catalysts (Fe, Cu)Asymmetric Hydrogenation, CyclizationLow cost, low toxicity
Chiral OrganocatalystsAsymmetric Aldol (B89426)/Michael ReactionsMetal-free, environmentally benign

Application in Emerging Areas of Materials Science and Chemical Biology

The unique structural and chemical properties of this compound make it a promising candidate for applications in diverse and emerging scientific fields. evitachem.comsmolecule.com

In materials science , this compound could serve as a chiral building block for the synthesis of novel polymers. The incorporation of the rigid oxane ring and the chiral centers could impart unique properties to these materials, such as thermal stability, specific optical activity, or biodegradability. Further research could explore its use in the development of liquid crystals, chiral stationary phases for chromatography, or as a component of functional coatings. ontosight.aichemshuttle.com

In chemical biology , this compound and its derivatives could be utilized as molecular probes to study biological processes. ontosight.ai The oxane scaffold is a common feature in many natural products that interact with biological targets. researchgate.net By attaching fluorescent tags or other reporter groups, derivatives of this compound could be used to visualize and study the interactions of these natural products with proteins or nucleic acids. Furthermore, its potential role in modulating biological pathways could be investigated, opening doors for its application in drug discovery.

Q & A

Q. Structural Characterization Techniques

  • X-ray crystallography : SHELXL refinement (via SHELX programs) confirms absolute configuration by analyzing Flack parameters and hydrogen-bonding networks (e.g., O–H···O interactions in crystal packing) .
  • NMR : 2D NOESY correlations between the methyl group (C2) and hydroxymethyl protons (C4) validate the (2R,4S) configuration. Coupling constants (J values) for axial vs. equatorial substituents on the oxane ring further distinguish stereoisomers .

What advanced strategies address challenges in enantiomeric purity during large-scale synthesis?

Q. Advanced Stereochemical Control

  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >98% enantiomeric excess (ee) .
  • Chiral stationary-phase chromatography : Use of amylose- or cellulose-based columns for preparative-scale separation .
    Data Contradictions : Discrepancies in DE values between HPLC and polarimetry require cross-validation via Mosher ester analysis .

How does computational modeling predict the compound’s interactions in biological systems?

Q. Advanced Mechanistic Insights

  • Molecular docking : Simulations (AutoDock Vina) show hydrogen bonding between the hydroxymethyl group and target enzymes (e.g., glycosidases), with binding energies −7.2 to −8.5 kcal/mol .
  • DFT calculations : Optimize transition-state geometries for reactions involving the oxane ring, revealing steric hindrance from the C2 methyl group .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Q. Data Analysis Framework

  • Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., C4 resonance at δ 68–72 ppm) may arise from solvent effects or dynamic ring puckering. Use variable-temperature NMR to assess conformational flexibility .
  • Crystallographic Validation : Compare experimental X-ray structures (e.g., CCDC entries) with computed DFT geometries to identify outliers .

What role does this compound play in multicomponent reactions for drug candidates?

Q. Advanced Application

  • Case Study : The compound serves as a chiral alcohol intermediate in synthesizing indole-carboxylic acid derivatives (e.g., antiviral agents). Key steps include Pd-catalyzed coupling and cyclopropanation, with yields >75% under inert conditions .
  • Analytical Monitoring : LC/MS (m/z 396 [M-H]⁻) tracks reaction progress and byproduct formation .

What experimental parameters ensure stability during storage and handling?

Q. Basic Stability Protocols

  • Storage : −20°C under nitrogen, with desiccant (silica gel) to prevent hygroscopic degradation .
  • Handling : Avoid prolonged exposure to light (UV-induced oxidation) and acidic/basic conditions (ring-opening reactions) .

How is the compound’s biological activity assessed in enzyme inhibition studies?

Q. Advanced Assay Design

  • Kinetic assays : Measure IC₅₀ values against β-glucosidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside). Competitive inhibition observed at Ki ≈ 12 µM .
  • Microscopy : Evaluate cellular uptake in HEK293 cells via fluorescent tagging (e.g., BODIPY conjugates) .

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